![molecular formula C17H18ClN3O2S B611667 Verosudil hydrochloride CAS No. 1414854-44-6](/img/new.no-structure.jpg)
Verosudil hydrochloride
准备方法
合成路线和反应条件: 维罗苏地尔盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。主要步骤包括:
- 异喹啉核的形成。
- 噻吩环的引入。
- 二甲氨基的偶联。
工业生产方法: 维罗苏地尔盐酸盐的工业生产通常采用大规模合成,使用优化的反应条件,以确保高产率和纯度。该过程包括:
- 使用高纯度原料。
- 控制反应条件,如温度、压力和pH值。
- 纯化步骤,包括结晶和色谱分离,以获得最终产物 .
化学反应分析
反应类型: 维罗苏地尔盐酸盐会发生各种化学反应,包括:
还原反应: 包括添加氢或去除氧。
取代反应: 将一个官能团替换为另一个官能团。
常见试剂和条件:
氧化反应: 常见的试剂包括高锰酸钾和过氧化氢。
还原反应: 常见的试剂包括氢化锂铝和硼氢化钠。
取代反应: 常见的试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能产生羟基化衍生物,而取代反应可能导致各种取代的异喹啉衍生物 .
科学研究应用
Ocular Hypertension and Glaucoma Treatment
Verosudil hydrochloride is currently in Phase 3 clinical trials for the treatment of open-angle glaucoma and ocular hypertension. The drug has demonstrated significant efficacy in lowering IOP, which is critical for managing these conditions. Clinical studies have shown that Verosudil can reduce IOP by approximately 2-4.4 mmHg within hours of administration, with sustained effects observed over longer periods .
Neuroprotective Effects
Research suggests that Verosudil may also offer neuroprotective benefits, particularly in conditions such as optic nerve injuries. Studies conducted on animal models have indicated that treatment with Verosudil can promote recovery in neural tissues following injury, suggesting its potential application beyond just IOP management .
Combination Therapies
Verosudil is being explored not only as a monotherapy but also in combination with other anti-glaucoma medications. Preliminary findings indicate that it may enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of other drugs .
Case Study Table: Efficacy and Safety Profiles
Study | Population | Intervention | Results | Publication Date |
---|---|---|---|---|
Phase 2 Trial | 210 patients with ocular hypertension | Verosudil (0.4%) | Significant reduction in IOP by -3.1 mmHg at 8 hours post-administration | September 2016 |
Multicenter Study | 332 eyes with various types of glaucoma | Verosudil | Statistically significant IOP reduction across all groups; more pronounced in uveitic and steroid-induced glaucoma | May 2021 |
Neuroprotection Study | Rodent model with optic nerve crush injury | Verosudil treatment | Enhanced recovery of retinal ganglion cells post-injury | February 2021 |
作用机制
维罗苏地尔盐酸盐通过抑制Rho激酶(ROCK1和ROCK2)的活性发挥作用。这种抑制导致:
细胞收缩减少: 降低小梁网的收缩张力,促进房水流出增加。
细胞骨架动力学的调节: 影响肌动蛋白丝的排列和细胞粘附。
眼内压降低: 通过增强小梁流出降低眼内压
相似化合物的比较
维罗苏地尔盐酸盐与其他Rho激酶抑制剂进行了比较,例如:
奈塔苏地尔(AR-13324): 相似的作用机制,但药代动力学性质不同。
利帕苏地尔(K-115): 另一种用于治疗青光眼的Rho激酶抑制剂,具有不同的化学结构。
Y-27632: 一种众所周知的Rho激酶抑制剂,用于研究,但与维罗苏地尔盐酸盐相比效力较低。
独特性: 维罗苏地尔盐酸盐以其对ROCK1和ROCK2的高效力和选择性而独树一帜,使其在研究和治疗应用中都成为宝贵的工具 .
生物活性
Verosudil hydrochloride, also known as AR-12286, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has garnered attention primarily for its therapeutic potential in treating conditions such as glaucoma and ocular hypertension by effectively lowering intraocular pressure (IOP). This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical settings, and relevant case studies.
Verosudil exerts its pharmacological effects through the inhibition of Rho kinases (ROCK1 and ROCK2), which play crucial roles in various cellular processes, including:
- Decreased Cellular Contraction : Inhibition of ROCK leads to reduced contractile tone in the trabecular meshwork, facilitating increased aqueous humor outflow.
- Modulation of Cytoskeletal Dynamics : Verosudil affects the organization of actin filaments and cell adhesion, which is essential for maintaining normal intraocular pressure levels.
- Reduction of Intraocular Pressure : By enhancing aqueous humor outflow through the trabecular meshwork, Verosudil lowers IOP effectively, making it a promising candidate for glaucoma treatment.
Table 1: Comparison of Rho Kinase Inhibitors
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Verosudil | Rho kinase inhibitor | High selectivity for ROCK isoforms; ongoing trials |
Ripasudil | Rho kinase inhibitor | Approved in Japan; similar ocular uses |
Fasudil | Rho kinase inhibitor | Used for cerebral vasospasm treatment |
Phase 2 Clinical Trials
Verosudil has been evaluated in multiple clinical trials to assess its efficacy in lowering IOP. Notably, a Phase 2 trial indicated significant reductions in IOP among patients with glaucoma and ocular hypertension. The results demonstrated:
- Mean IOP Reduction : Patients experienced an average reduction in IOP ranging from 2 to 4 mmHg within hours post-instillation.
- Safety Profile : The compound was generally well tolerated with mild adverse effects reported, primarily conjunctival hyperemia .
Case Studies
-
Uveitic Glaucoma Treatment :
A retrospective case series involving 21 eyes from 19 patients treated with ripasudil (a related ROCK inhibitor) showed significant IOP reductions. The median IOP decreased from 23 mmHg at baseline to 16 mmHg at one month (P = 0.0050) and remained significantly reduced at 12 months . -
Comparative Studies :
In comparative studies with other treatments like timolol, Verosudil's effectiveness was found to be non-inferior, demonstrating similar or improved outcomes concerning IOP reduction while maintaining a favorable safety profile .
Biological Activity Insights
Verosudil's biological activity extends beyond just lowering IOP. It has also shown potential in:
- Promoting Corneal Endothelial Cell Proliferation : This may aid in recovery from corneal injuries or surgeries.
- Preventing Excessive Scarring : By attenuating the activation of conjunctival fibroblasts post-glaucoma filtration surgery.
- Neuroprotective Effects : Emerging data suggest that ROCK inhibitors may offer neuroprotective benefits in models of optic nerve injury .
Table 2: Summary of Clinical Findings
Study Type | Patient Group | Baseline IOP (mmHg) | IOP at Follow-Up (mmHg) | Significant Reduction (P-value) |
---|---|---|---|---|
Retrospective Series | Uveitic Glaucoma Patients | 23 | 16 at 1 month | P = 0.0050 |
Comparative Trial | Glaucoma Patients | Varies | Similar to Timolol | Non-inferior |
属性
CAS 编号 |
1414854-44-6 |
---|---|
分子式 |
C17H18ClN3O2S |
分子量 |
363.9 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H |
InChI 键 |
FUBBJNODZIIYHW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl |
规范 SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Verosudil hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。